4-Isobutoxy-2-methoxyphenylamine
Overview
Description
4-Isobutoxy-2-methoxyphenylamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an isobutoxy group and a methoxy group attached to a phenylamine core, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, thus influencing mood and behavior.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine , it may interact with its targets by inhibiting the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters .
Biochemical Pathways
Given its potential role in inhibiting monoamine oxidase, it may impact the metabolic pathways of monoamine neurotransmitters such as dopamine and serotonin .
Pharmacokinetics
Similar compounds like 4-methoxyphenethylamine are known to be readily absorbed and distributed in the body, metabolized primarily by monoamine oxidase, and excreted via the kidneys .
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it may result in increased levels of monoamine neurotransmitters in the brain, potentially influencing mood and behavior .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Isobutoxy-2-methoxyphenylamine are not well-documented. It is known that similar compounds, such as redox-active triphenylamine-based materials, exhibit interesting electrochemical and photoluminescence behaviors
Cellular Effects
The specific cellular effects of this compound are currently unknown. Given its structural similarity to other triphenylamine-based materials, it may influence cell function through its electroactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-methoxyphenylamine typically involves the reaction of 2-methoxyphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-isobutoxy-2-methoxyphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2-methoxyphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
4-Isobutoxy-2-methoxyphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-2-methoxyphenylamine
- 4-Isobutoxy-2-ethoxyphenylamine
- 4-Isobutoxy-2-methylphenylamine
Uniqueness
4-Isobutoxy-2-methoxyphenylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-(2-methylpropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-9-4-5-10(12)11(6-9)13-3/h4-6,8H,7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDBEOAILXWRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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